
3-Isopropyl-piperazin-2-one
Overview
Description
3-Isopropyl-piperazin-2-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-Isopropyl-piperazin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound (C7H14N2O) is a piperazine derivative characterized by its isopropyl group attached to the nitrogen atom in the piperazine ring. Its molecular structure facilitates interactions with various biological targets, making it a candidate for drug development.
Biological Activities
1. Antimicrobial and Antiviral Properties:
Research indicates that this compound exhibits antimicrobial and antiviral properties. It has been investigated for its effectiveness against various pathogens, suggesting potential applications in treating infections .
2. Neurological Effects:
The compound has shown promise in modulating neurotransmitter systems, particularly serotonin receptors. Similar compounds in its class have been linked to antidepressant effects by acting on the serotonin transporter and various serotonin receptor subtypes (5-HT1A, 5-HT1B, etc.) . This suggests that this compound might influence mood and cognitive functions.
3. Anti-inflammatory Activity:
Preliminary studies indicate that derivatives of piperazine compounds can exhibit anti-inflammatory effects through modulation of immune responses . This positions this compound as a potential candidate for treating inflammatory conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
- Enzyme Interaction: It has been suggested that this compound could inhibit certain enzymes involved in inflammatory processes and cellular signaling pathways .
Case Studies
-
Antiviral Activity Against SARS-CoV-2:
A study exploring novel inhibitors for SARS-CoV-2 highlighted the structural similarities between this compound and effective antiviral agents. This research suggests that modifications of the piperazine ring can enhance antiviral efficacy against COVID-19 variants . -
Cell Viability Assays:
In vitro studies using CellTiter Blue assays demonstrated that piperazine derivatives, including this compound, inhibited the growth of specific cancer cell lines, indicating potential antitumor activity .
Data Tables
Scientific Research Applications
Pharmaceutical Development
3-Isopropyl-piperazin-2-one serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have shown potential in drug development aimed at treating conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial.
Case Study:
A study highlighted the synthesis of piperazine derivatives that exhibited significant activity against cancer cell lines, including pancreatic cancer cells. The modifications made to the piperazine scaffold led to compounds with enhanced cytotoxicity, showcasing the potential of this compound as a precursor for developing anticancer agents .
Biochemical Research
In biochemical research, this compound is utilized for studying enzyme inhibition and receptor binding interactions. Its ability to form stable complexes with various biological targets allows researchers to explore its role in drug design and molecular interaction studies.
Research Findings:
Research has indicated that compounds derived from this compound can inhibit specific enzyme pathways, contributing to our understanding of their mechanisms in disease contexts. This has implications for developing targeted therapies against diseases such as cancer and metabolic disorders .
Agrochemical Formulations
The compound is also being explored within agrochemical formulations aimed at enhancing crop protection. Its incorporation into pesticide formulations has shown promise in improving efficacy against pests while minimizing environmental impact.
Application Example:
Studies have demonstrated that this compound derivatives can enhance the activity of existing agrochemicals, providing a dual benefit of increased effectiveness and reduced chemical load in agricultural practices .
Material Science
In material science, this compound is being investigated for its potential use in creating specialized polymers. Its chemical properties allow for the development of materials with unique mechanical and thermal characteristics.
Research Insights:
Recent advancements have shown that polymers synthesized using derivatives of this compound exhibit improved durability and thermal stability, making them suitable for high-performance applications in various industries .
Analytical Chemistry
The compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures across different research settings. Its reproducibility and stability make it an ideal candidate for analytical applications.
Application Insight:
In analytical chemistry, this compound has been used effectively in quality control processes within pharmaceutical manufacturing, ensuring that active ingredients meet stringent regulatory standards .
Summary Table of Applications
Application Area | Description | Case Studies/Findings |
---|---|---|
Pharmaceutical | Intermediate for drugs targeting neurological disorders | Enhanced cytotoxicity in cancer cell lines |
Biochemical Research | Studies on enzyme inhibition and receptor binding | Inhibition pathways explored for targeted therapies |
Agrochemical Formulations | Enhancements in pesticide efficacy | Improved activity against pests |
Material Science | Development of specialized polymers | Increased durability and thermal stability |
Analytical Chemistry | Standardization in chromatographic techniques | Quality control in pharmaceutical manufacturing |
Properties
IUPAC Name |
3-propan-2-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-5(2)6-7(10)9-4-3-8-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZSPVNMZJMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661337 | |
Record name | 3-(Propan-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856845-64-2 | |
Record name | 3-(Propan-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 856845-64-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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